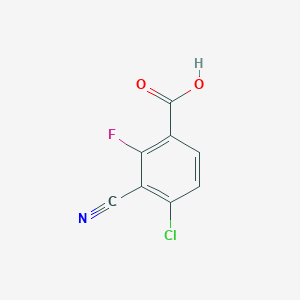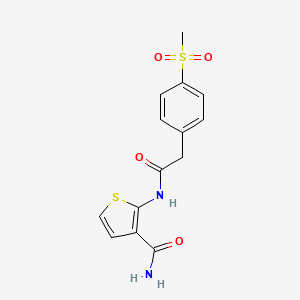
2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring, a carboxamide group, and a methylsulfonylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide typically involves multiple steps:
-
Formation of the Methylsulfonylphenyl Acetamide Intermediate
Starting Materials: 4-Methylsulfonylphenylacetic acid and an appropriate amine.
Reaction Conditions: The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂, followed by reaction with the amine to form the acetamide intermediate.
-
Coupling with Thiophene Derivative
Starting Materials: The acetamide intermediate and a thiophene-3-carboxylic acid derivative.
Reaction Conditions: Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to facilitate the formation of the amide bond between the acetamide intermediate and the thiophene derivative.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Products: Oxidation of the thiophene ring can lead to sulfoxide or sulfone derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction of the carboxamide group can yield amine derivatives.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substitution reactions on the thiophene ring can introduce various functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with sodium azide (NaN₃).
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, influencing the selectivity and efficiency of catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and conductive polymers.
Biology and Medicine
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making it a potential candidate for new antibiotic development.
Anti-inflammatory Properties: The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
Industry
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
作用機序
The mechanism by which 2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as COX-2, reducing the production of pro-inflammatory mediators like prostaglandins.
Receptor Binding: The compound may bind to specific receptors on microbial cells, disrupting their function and leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities but differ in their core structure, which affects their biological activity and selectivity.
Thiophene-2-carboxamide Derivatives: Similar in structure but may have different substituents, leading to variations in their chemical reactivity and applications.
Uniqueness
Structural Features: The combination of a thiophene ring with a methylsulfonylphenyl moiety and a carboxamide group is unique, providing distinct chemical and biological properties.
Versatility: Its ability to undergo various chemical reactions and its broad range of applications in different fields highlight its versatility.
特性
IUPAC Name |
2-[[2-(4-methylsulfonylphenyl)acetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-22(19,20)10-4-2-9(3-5-10)8-12(17)16-14-11(13(15)18)6-7-21-14/h2-7H,8H2,1H3,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKZMJOZUAJRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
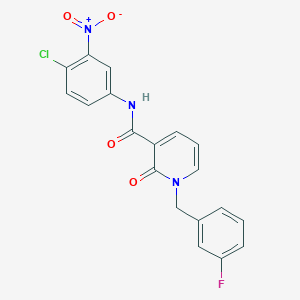
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2623877.png)
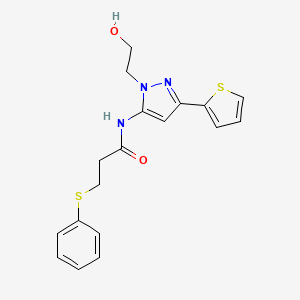

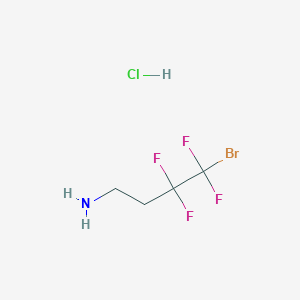
![4-ethyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2623881.png)
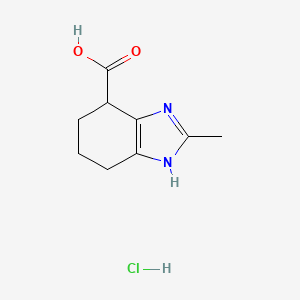
![N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2623886.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide](/img/structure/B2623888.png)
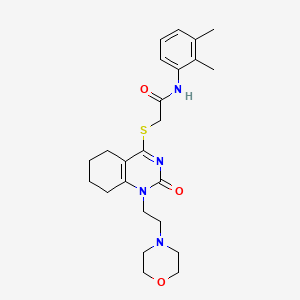
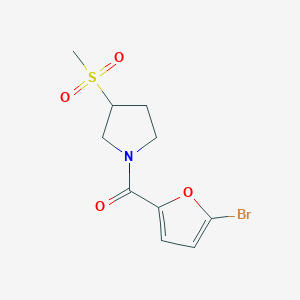

![2-fluoro-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2623897.png)
